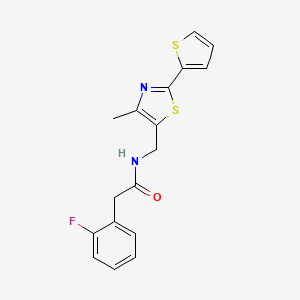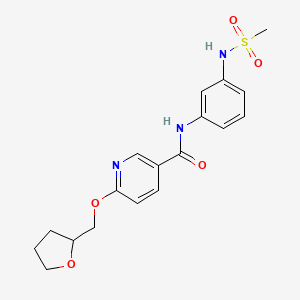![molecular formula C19H23ClN2OS B2378703 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride CAS No. 2034427-63-7](/img/structure/B2378703.png)
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride is a synthetic molecule of significant interest in scientific research. Its unique structure, comprising a thienopyridine moiety linked to an azetidine ring and a tolyl group, gives it distinct properties that make it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride typically involves multiple steps:
Formation of Thienopyridine Core: : Starting with a base thienopyridine structure, functional groups are introduced via selective reactions.
Azetidine Ring Formation: : Cyclization reactions are used to form the azetidine ring.
Tolyl Group Attachment: : The final step involves coupling the tolyl group to the core structure, often via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Scaling up for industrial production requires optimization of the reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry principles are employed to make the process more efficient and environmentally friendly.
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: : Transforming functional groups into more oxidized forms.
Reduction: : Converting specific groups into their reduced states.
Substitution: : Replacing certain atoms or groups with others.
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Employing hydride donors such as sodium borohydride or lithium aluminium hydride.
Substitution: : Conducted in the presence of nucleophiles or electrophiles, with catalysts like palladium on carbon.
Major Products: The major products of these reactions depend on the specific functional groups targeted. For instance, oxidation may yield ketones or acids, while reduction might produce alcohols or amines.
科学的研究の応用
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride has diverse applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe in studying biological processes.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials with specific properties.
作用機序
The compound exerts its effects through various mechanisms, involving:
Molecular Targets: : Interacts with specific proteins or enzymes, influencing their function.
Pathways Involved: : Modulates biochemical pathways, altering cellular responses.
These interactions are often studied using techniques like molecular docking and biochemical assays to unravel the precise mode of action.
類似化合物との比較
Compared to other similar compounds, such as those with slight structural variations:
Uniqueness: : 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride shows unique binding affinities and biological activities.
Similar Compounds: : Other thienopyridine-based molecules, azetidine derivatives, and compounds with m-tolyl groups.
特性
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.ClH/c1-14-3-2-4-15(9-14)10-19(22)21-12-17(13-21)20-7-5-18-16(11-20)6-8-23-18;/h2-4,6,8-9,17H,5,7,10-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLBTEVDGRAOSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CCC4=C(C3)C=CS4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/new.no-structure.jpg)
![6,14,14-trimethyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2378622.png)


![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B2378629.png)


![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)

![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride](/img/structure/B2378639.png)


![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)
